molecular formula C14H14F3N3O3 B1414238 methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate CAS No. 2197054-56-9

methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

Cat. No. B1414238
CAS RN: 2197054-56-9
M. Wt: 329.27 g/mol
InChI Key: UMGRYRYNNOAUKW-UHFFFAOYSA-N
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Description

Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate is a useful research compound. Its molecular formula is C14H14F3N3O3 and its molecular weight is 329.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives can be synthesized through various chemical reactions. For example, the condensation of specific hydrazides with pentanedione, phenyl isocyanate, or phenyl isothiocyanate leads to the formation of related 1,2,4-triazol derivatives (Tumosienė & Beresnevicius, 2007).

  • Structural Characterization : The compound has been a subject of structural characterization studies, such as X-ray diffraction, to confirm its molecular structure (Yan Shuang-hu, 2014).

Applications in Herbicide Development

  • Protoporphyrinogen Oxidase Inhibition : The compound has shown potential as a protoporphyrinogen oxidase inhibitor, a target for herbicides. Novel derivatives have demonstrated potent inhibitory effects, making them candidates for herbicide development (Zuo et al., 2013).

  • Herbicidal Activity and Crop Tolerance : Certain derivatives have shown promising post-emergence herbicidal activity with broad-spectrum efficacy. For instance, specific compounds have been effective in soybean fields, demonstrating both efficacy and crop tolerance (Zuo et al., 2013).

Medical Research

  • Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been explored for their antimicrobial and antioxidant activities. Synthesis of certain 1,2,3-triazolyl chalcone derivatives has shown broad-spectrum antimicrobial and antioxidant activities, as well as potential anti-cancer effects (Bhat et al., 2016).

  • Potential Anti-Cancer Agents : The synthesis of new derivatives has contributed to the development of compounds with moderate to excellent anti-cancer activities, particularly against breast cancer cell lines (Bhat et al., 2016).

Catalysis and Material Science

  • Catalytic Oxidation and Transfer Hydrogenation : Compounds related to this chemical have been used in catalytic processes like oxidation and transfer hydrogenation. These studies explore the efficiency of different ligand complexes in catalytic reactions (Saleem et al., 2013).

properties

IUPAC Name

methyl 2-[4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-1,2,4-triazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-8-10(14(15,16)17)5-4-6-11(8)19-7-18-20(13(19)22)9(2)12(21)23-3/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRYRYNNOAUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NN(C2=O)C(C)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

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